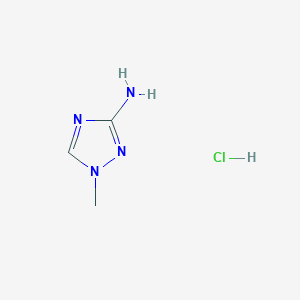

1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride is a chemical compound with the molecular formula C3H7ClN4 and a molecular weight of 134.57 g/mol It is a derivative of triazole, a five-membered ring containing three nitrogen atoms

Vorbereitungsmethoden

The synthesis of 1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride typically involves the reaction of 1-methyl-1H-1,2,4-triazole with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrochloride salt . Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction efficiency and yield .

Analyse Chemischer Reaktionen

1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Medicinal Chemistry

The compound serves as a scaffold in drug design and development. Its structural features allow it to act as an inhibitor for various enzymes, particularly in cancer research. For example, studies have shown that it can inhibit histone demethylases, affecting gene expression and potentially leading to anticancer effects .

2. Antimicrobial Activity

Research indicates that 1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride exhibits antifungal properties common among triazole derivatives. It has been evaluated for its efficacy against pathogens such as Mycobacterium tuberculosis, showing promising results with minimum inhibitory concentrations (MICs) ranging from 2 to 32 µg/mL . The compound's ability to inhibit the KatG enzyme in Mtb leads to the accumulation of reactive oxygen species (ROS), contributing to its bactericidal activity .

3. Coordination Chemistry

In coordination chemistry, this compound acts as a ligand due to its ability to coordinate with metal ions. This property is utilized in the synthesis of various metal complexes that can have applications in catalysis and material science .

4. Agrochemicals

The compound is also significant in the agrochemical industry, where it is used in the formulation of herbicides and fungicides. Its effectiveness in controlling plant pathogens makes it a valuable component in agricultural practices.

Comparison of Biological Activities

| Compound Name | Structure Type | Notable Activity | Unique Feature |

|---|---|---|---|

| 1-Methyl-1H-1,2,4-triazol-3-amine | Triazole | Histone demethylase inhibition | Specific arrangement of functional groups |

| 5-Amino-1H-tetrazole | Tetrazole | Antiviral properties | Contains four nitrogen atoms |

| 1-Hydroxytriazole | Hydroxylated Triazole | Antifungal activity | Hydroxyl group enhances solubility |

Case Studies

Case Study 1: Antimycobacterial Evaluation

A study synthesized fifteen derivatives of 1,2,4-triazoles and evaluated their antimycobacterial activity against M. tuberculosis. Among these compounds, one derivative showed an MIC of 2 µg/mL with a high selectivity index, indicating low toxicity to host cells while effectively targeting the pathogen . This highlights the potential for developing new anti-tuberculosis drugs based on triazole scaffolds.

Case Study 2: Enzyme Inhibition in Cancer Research

Research has demonstrated that this compound can inhibit specific enzymes involved in cancer progression. By blocking histone demethylases, the compound influences epigenetic modifications that can suppress tumor growth. This mechanism presents a promising avenue for therapeutic strategies aimed at cancer treatment.

Wirkmechanismus

The mechanism of action of 1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antifungal or anticancer activity . The compound’s triazole ring is crucial for its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride can be compared with other triazole derivatives, such as:

3-Methyl-1H-1,2,4-Triazol-5-Amine: Similar in structure but with different substitution patterns.

5-(Aminomethyl)-1H-1,2,4-Triazol-3-Amine Dihydrochloride: Contains an additional aminomethyl group.

5-Cyclopropyl-1,2,4-Triazol-3-Ylamine: Features a cyclopropyl group instead of a methyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride (C3H7ClN4) is a triazole derivative recognized for its diverse biological activities. Its structural characteristics facilitate interactions with various biological systems, making it a subject of interest in pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

This compound exhibits several mechanisms of action that contribute to its biological effects:

Enzyme Inhibition :

The compound acts as an inhibitor of key enzymes involved in metabolic pathways. Notably, it inhibits imidazoleglycerol-phosphate dehydratase, which is crucial in histidine biosynthesis. This inhibition can lead to altered gene expression and cellular metabolism.

Antifungal Activity :

Similar to other triazole derivatives, this compound demonstrates antifungal properties by disrupting the biosynthetic pathways in fungi. It has been shown to inhibit the activity of cytochrome P450 enzymes in fungal cells, which are essential for ergosterol synthesis.

Anticancer Properties :

Research indicates that this compound may modulate histone demethylation processes. This modulation has implications for cancer treatment as it can influence gene expression related to tumor growth and survival.

Biological Activities

The compound exhibits a range of biological activities that have been explored in various studies:

| Activity | Description |

|---|---|

| Antifungal | Inhibits fungal growth by targeting ergosterol biosynthesis pathways. |

| Antibacterial | Demonstrates activity against Gram-positive and Gram-negative bacteria. |

| Anticancer | Modulates epigenetic factors affecting tumor progression and survival. |

| Anti-inflammatory | Exhibits potential anti-inflammatory effects through modulation of signaling pathways. |

| Antioxidant | Shows antioxidant capabilities that may protect against oxidative stress. |

Case Studies

Several studies have highlighted the biological activities and therapeutic potentials of this compound:

- Antifungal Activity Study : A study demonstrated that the compound effectively inhibited the growth of various fungal strains, including Candida albicans, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents.

- Anticancer Research : In vitro studies showed that this triazole derivative could inhibit the proliferation of cancer cell lines by affecting histone modifications and gene expression patterns associated with cell cycle regulation.

- Enzyme Interaction Analysis : Research indicated that this compound binds to the active sites of enzymes involved in critical metabolic pathways, thereby inhibiting their activity and altering cellular functions .

Eigenschaften

IUPAC Name |

1-methyl-1,2,4-triazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4.ClH/c1-7-2-5-3(4)6-7;/h2H,1H3,(H2,4,6);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSHNLOQTZVNZGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=N1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185300-35-9 |

Source

|

| Record name | 1H-1,2,4-Triazol-3-amine, 1-methyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185300-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.